molecular formula C15H18N2O2 B11826482 Tert-butyl (quinolin-3-ylmethyl)carbamate

Tert-butyl (quinolin-3-ylmethyl)carbamate

Cat. No.: B11826482
M. Wt: 258.32 g/mol
InChI Key: CLCAOPDVKZTFBL-UHFFFAOYSA-N
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Description

Tert-butyl (quinolin-3-ylmethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (quinolin-3-ylmethyl)carbamate can be synthesized through several methods. One common method involves the reaction of quinolin-3-ylmethanol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction typically proceeds under mild conditions and results in the formation of the desired carbamate .

Another method involves the use of tert-butyl carbamate and quinolin-3-ylmethyl chloride. The reaction is carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . This method is advantageous due to its high yield and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (quinolin-3-ylmethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cesium carbonate, 1,4-dioxane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-3-ylmethyl carbamate, while reduction reactions may produce quinolin-3-ylmethanol .

Scientific Research Applications

Tert-butyl (quinolin-3-ylmethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (quinolin-3-ylmethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be easily removed under acidic conditions, allowing for the selective deprotection of amines in complex molecules . This property makes it valuable in the synthesis of peptides and other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the quinoline ring and the tert-butyl carbamate group.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl N-(quinolin-3-ylmethyl)carbamate

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-10-11-8-12-6-4-5-7-13(12)16-9-11/h4-9H,10H2,1-3H3,(H,17,18)

InChI Key

CLCAOPDVKZTFBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

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